molecular formula C22H27N3O4 B4421481 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B4421481
M. Wt: 397.5 g/mol
InChI Key: HDQPZUGMRQVJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It is a highly potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

BRL-15572 acts as a highly potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is expressed primarily in the mesolimbic and mesocortical regions of the brain. Antagonism of the dopamine D3 receptor by BRL-15572 results in the inhibition of dopamine neurotransmission in these regions, which is believed to underlie its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of dopamine release in the nucleus accumbens, a key brain region involved in reward processing and addiction. BRL-15572 has also been shown to block the locomotor stimulant effects of cocaine and amphetamine, suggesting its potential as a treatment for drug addiction. In addition, BRL-15572 has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BRL-15572 has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the dopamine D3 receptor, which allows for precise modulation of dopamine neurotransmission in the brain. However, one of the limitations is its relatively short half-life, which requires frequent dosing in preclinical studies. In addition, the potential for off-target effects and toxicity must be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on BRL-15572. One direction is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the potential therapeutic effects of BRL-15572 in other brain regions and neurotransmitter systems. Finally, the clinical development of BRL-15572 as a treatment for drug addiction, schizophrenia, and Parkinson's disease is an important future direction for this compound.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The dopamine D3 receptor, which is the primary target of BRL-15572, is involved in the regulation of dopamine neurotransmission in the brain. Abnormalities in dopamine neurotransmission have been implicated in the pathophysiology of several neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-27-19-6-4-3-5-18(19)23-22(26)15-25-11-9-24(10-12-25)14-17-7-8-20-21(13-17)29-16-28-20/h3-8,13H,2,9-12,14-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQPZUGMRQVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.